molecular formula C14H11ClO2 B1595979 4-[(2-Chlorobenzyl)oxy]benzaldehyde CAS No. 70627-21-3

4-[(2-Chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1595979
CAS No.: 70627-21-3
M. Wt: 246.69 g/mol
InChI Key: GPKGSRNVJGFHKL-UHFFFAOYSA-N
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Description

“4-[(2-Chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 70627-21-3 . It has a molecular weight of 246.69 . The IUPAC name for this compound is also "this compound" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H11ClO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Oxidation and Catalysis

4-[(2-Chlorobenzyl)oxy]benzaldehyde and its derivatives have significant applications in oxidation reactions and catalysis. Studies have demonstrated the use of related benzaldehydes in catalytic processes, particularly in the oxidation of alcohols to aldehydes. For instance, sulfated Ti-SBA-15 catalysts have been used for the oxidation of benzyl alcohol to benzaldehyde, showing a threefold increase in oxidative properties and enhanced acidity, resulting in higher conversion rates without affecting selectivity (Sharma, Soni, & Dalai, 2012).

Anticancer Activity

Benzyloxybenzaldehyde derivatives, closely related to this compound, have been studied for their anticancer activities. These compounds have shown significant activity against HL-60 cell lines, and their structure-activity relationships have been explored. The induction of apoptosis and cell cycle arrest at the G2/M phase by these compounds has been noted, suggesting potential therapeutic applications in cancer treatment (Lin et al., 2005).

Photocatalysis and Environmental Applications

Studies have also focused on the use of benzaldehydes, including those similar to this compound, in photocatalytic reactions. These compounds have been used in the selective oxidation of benzyl alcohols to corresponding aldehydes, a process that is eco-friendly and utilizes molecular oxygen. This selective oxidation is particularly relevant in the fields of cosmetics, pharmaceuticals, and flavoring industries, where high purity and environmental considerations are crucial (Higashimoto et al., 2009).

Synthesis of Complex Molecules

This compound and its related compounds have been used in the synthesis of complex molecules, such as CCR5 antagonists and other biologically active compounds. These processes often involve multiple steps, including elimination, reduction, and bromization reactions, and have implications in medicinal chemistry and drug development (Bi, 2014).

Safety and Hazards

The safety data sheet for “4-[(2-Chlorobenzyl)oxy]benzaldehyde” indicates that it may cause skin sensitization (H317) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKGSRNVJGFHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351147
Record name 4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70627-21-3
Record name 4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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